molecular formula C10H12IN B14303788 N-(But-3-en-1-yl)-2-iodoaniline CAS No. 118670-86-3

N-(But-3-en-1-yl)-2-iodoaniline

Cat. No.: B14303788
CAS No.: 118670-86-3
M. Wt: 273.11 g/mol
InChI Key: RTZXUSLVQBHEJL-UHFFFAOYSA-N
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Description

N-(But-3-en-1-yl)-2-iodoaniline: is an organic compound that features a but-3-en-1-yl group attached to the nitrogen atom of 2-iodoaniline

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(But-3-en-1-yl)-2-iodoaniline typically begins with 2-iodoaniline and but-3-en-1-yl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(But-3-en-1-yl)-2-iodoaniline can undergo nucleophilic substitution reactions due to the presence of the iodine atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to various derivatives.

    Addition Reactions: The but-3-en-1-yl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as azides or thiocyanates can be formed.

    Oxidation Products: Oxidation can lead to the formation of nitro or nitroso derivatives.

    Reduction Products: Reduction typically yields amines or alcohols.

Scientific Research Applications

Chemistry: N-(But-3-en-1-yl)-2-iodoaniline is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(But-3-en-1-yl)-2-iodoaniline involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the but-3-en-1-yl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds:

    N-(But-3-en-1-yl)-4-iodoaniline: Similar structure but with the iodine atom at the para position.

    N-(But-3-en-1-yl)-2-bromoaniline: Similar structure but with a bromine atom instead of iodine.

    N-(But-3-en-1-yl)-2-chloroaniline: Similar structure but with a chlorine atom instead of iodine.

Uniqueness: N-(But-3-en-1-yl)-2-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and capable of forming stronger halogen bonds.

Properties

118670-86-3

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

N-but-3-enyl-2-iodoaniline

InChI

InChI=1S/C10H12IN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2,4-7,12H,1,3,8H2

InChI Key

RTZXUSLVQBHEJL-UHFFFAOYSA-N

Canonical SMILES

C=CCCNC1=CC=CC=C1I

Origin of Product

United States

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